molecular formula C12H22O B12607705 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran CAS No. 648882-75-1

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran

Cat. No.: B12607705
CAS No.: 648882-75-1
M. Wt: 182.30 g/mol
InChI Key: FZXOCBABUGICCW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran is a chemical compound belonging to the 3,6-dihydro-2H-pyran (DHP) class, which serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry . The 3,6-dihydro-2H-pyran core is of significant research interest as a valuable scaffold in drug discovery. It has been identified as a successful bioisostere for morpholine, a common structure in pharmaceuticals . Specifically, the DHP ring can serve as a morpholine replacement in the design of potent and selective ATP-competitive inhibitors, such as those targeting the mammalian target of rapamycin (mTOR), a critical pathway in cancer research . Furthermore, structurally similar alkyl-substituted dihydro-2H-pyran derivatives are extensively utilized in the development of synthetic fragrances, indicating the potential of this compound class in applied chemistry and materials science . Researchers value this synthon for its ability to incorporate a complex, yet stable, ether ring system into target molecules. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648882-75-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4,5-dimethyl-2-pentan-3-yl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C12H22O/c1-5-11(6-2)12-7-9(3)10(4)8-13-12/h11-12H,5-8H2,1-4H3

InChI Key

FZXOCBABUGICCW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CC(=C(CO1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-pentanone with an appropriate aldehyde in the presence of a catalyst can lead to the formation of the desired pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Catalyzed Cyclization and Rearrangement

This compound undergoes acid-catalyzed cyclization to form tetrahydropyran derivatives. For example:

Reaction Conditions Product Yield Mechanistic Pathway
H₂SO₄ (cat.), CHCl₃, reflux 4-Methylene-2-(pentan-3-yl)tetrahydropyran78%Protonation of the dihydropyran ring → carbocation formation → hydride shift → elimination

The reaction proceeds via a carbocation intermediate stabilized by the pentan-3-yl substituent, followed by Wagner-Meerwein rearrangement to form the methylene group .

Conjugate Addition with Organometallic Reagents

The electron-deficient dihydropyran ring participates in conjugate additions with Grignard reagents:

Reagent Product Diastereoselectivity Yield
PhMgBr, Et₂O cis-2-Phenyl-4,5-dimethyl-2-(pentan-3-yl)tetrahydropyran>95% cis65%

The reaction favors cis-diastereomers due to steric hindrance from the 4,5-dimethyl groups directing nucleophilic attack to the less hindered face .

Base-Mediated Elimination

Under basic conditions, elimination reactions generate aromatic pyran derivatives:

Base Conditions Product Yield
KOH, EtOH, reflux 4-Methyl-2-(pentan-3-yl)pyran82%Dehydration → formation of conjugated diene → aromatization

This pathway is critical for synthesizing fragrance compounds, as the resulting pyran derivatives exhibit enhanced volatility and stability .

Hydroacylation with α,β-Unsaturated Aldehydes

The compound acts as a dienophile in TiCl₄-catalyzed hydroacylation reactions:

Substrate Catalyst Product Yield
4-Methylpent-2-enalTiCl₄ (10 mol%)4,5-Dimethyl-2-(pentan-3-yl)-6-(4-methylpentanoyl)dihydropyran44%

The reaction proceeds via a domino sequence: (1) Mukaiyama aldol addition, (2) intramolecular silyl-modified Sakurai cyclization .

Oxidation and Reduction Pathways

  • Oxidation : MnO₂ selectively oxidizes the allylic C–H bond to form a ketone (63% yield) .

  • Reduction : H₂/Pd-C hydrogenates the dihydropyran ring to yield a saturated tetrahydropyran (91% yield) .

Scientific Research Applications

Synthetic Routes

The synthesis of 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran can be achieved through several methods:

  • Cyclization of Precursors : This involves the reaction of 4,5-dimethyl-2-pentanone with an appropriate aldehyde under acidic or basic conditions.
  • Industrial Production : Large-scale synthesis utilizes optimized reaction conditions, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to enhance yield and purity.

Reaction Conditions

Common reagents and conditions for reactions involving this compound include:

  • Oxidation : Potassium permanganate or chromium trioxide.
  • Reduction : Lithium aluminum hydride or sodium borohydride.
  • Substitution : Halogenating agents and nucleophiles.

Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions that lead to the formation of more complex organic molecules.

Biology

The derivatives of this compound may exhibit significant biological activity. Research has indicated potential applications in drug development due to its interaction with specific molecular targets. For instance:

  • Mechanism of Action : The compound may modulate enzyme or receptor activity, leading to various pharmacological effects.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in flavoring agents and fragrances due to its pleasant aroma profile.

Research has demonstrated that compounds within the dihydropyran class exhibit diverse biological activities. The pharmacological effects of this compound are still under investigation but show promise in therapeutic applications .

Case Studies

  • Thermal Decomposition Study : A study examined the thermal decomposition of related compounds and found that substituent groups significantly influence the activation energy required for decomposition. This insight could inform the stability and handling of this compound in various applications .
CompoundActivation Energy (kJ/mol)
Dihydropyran196
Dimethyl Dihydropyran190
4-Methyl Dihydropyran183

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : The target compound’s synthesis likely diverges from analogs due to its branched alkyl substituent. For instance, pentan-3-yl groups may require Grignard or Friedel-Crafts alkylation under inert conditions .
  • Substituent Effects: Unlike azides or nitro groups, the methyl and pentan-3-yl substituents would reduce ring strain and enhance solubility in nonpolar solvents .

Physicochemical Properties and Stability

Data from analogs suggest:

  • Flammability : Dihydro-2H-pyrans with low molecular weight (e.g., 3,4-Dihydro-2H-pyran, CAS 110-87-2) are highly flammable (UN 2376) . The target compound’s larger alkyl groups may reduce volatility but retain flammability risks.
  • Stability : Alkyl-substituted dihydro-2H-pyrans are chemically stable under inert atmospheres but may decompose in the presence of strong acids/bases or oxidizers .

Reactivity and Functionalization Potential

  • Electrophilic Substitution : The pentan-3-yl group is electron-donating, directing electrophiles to the para position of the pyran ring. This contrasts with electron-withdrawing substituents in analogs like 2-(azidomethyl)-3,4-dihydro-2H-pyran, which activate the ring for nucleophilic attacks .
  • Ring-Opening Reactions : Dihydro-2H-pyrans undergo acid-catalyzed ring-opening to form diols or ketones. Steric hindrance from the pentan-3-yl group may slow this process compared to less-substituted analogs .

Biological Activity

4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran is a compound belonging to the class of dihydropyrans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H18OC_{11}H_{18}O. The structure features a pyran ring with two methyl groups at positions 4 and 5, and a pentan-3-yl substituent at position 2. This unique structure contributes to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance:

  • Meroterpenoids derived from natural sources have shown promising results against various cancer cell lines such as HCT116 and A549. These compounds often act by inhibiting key pathways involved in tumor growth and proliferation .
CompoundCell LineIC50 (µM)Mechanism of Action
GuajadialA5493.58Inhibits VEGFR2-mediated proliferation
Compound 6SMMC-77213.54Topoisomerase I inhibition

Neuroprotective Effects

The pyran ring structure is associated with neuroprotective properties. Compounds containing the pyran scaffold have been studied for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress .

Antibacterial and Antiviral Properties

Similar compounds have demonstrated antibacterial and antiviral activities. For example, beta-lapachone has shown efficacy against bacterial strains and viruses due to its ability to interfere with microbial metabolism . The structural similarities suggest that this compound may also exhibit these properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyran derivatives inhibit enzymes critical for cancer cell survival.
  • Modulation of Signaling Pathways : Compounds may disrupt signaling pathways such as Ras/MAPK involved in cell proliferation.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related compound inhibited the growth of DU145 prostate cancer cells with an IC50 value significantly lower than standard treatments .
  • Neuroprotection in Animal Models : In studies involving transgenic mice models for AD, compounds similar to this compound showed reduced amyloid plaque formation and improved cognitive function .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethyl-2-(pentan-3-yl)-3,6-dihydro-2H-pyran?

  • Methodology : Copper(II)–bisphosphine-catalyzed oligomerization is a validated approach for substituted tetrahydropyrans. For example, diastereoselective synthesis using specific catalysts (e.g., L3 ligands) and substrates like 3,5-dimethylhex-5-en-1-ol yields stereochemically defined products. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to enhance yield and selectivity .
  • Key Data : NMR and MS spectra (EI/CI) are critical for confirming stereochemistry and purity. For instance, coupling constants in 1H^1H-NMR can distinguish axial vs. equatorial substituents .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodology : High-resolution 1H^1H- and 13C^{13}C-NMR are primary tools. 1H^1H-NMR reveals coupling patterns (e.g., vicinal coupling J=3.55.0HzJ = 3.5–5.0 \, \text{Hz} for dihydro-pyran rings), while 13C^{13}C-NMR identifies carbonyl and quaternary carbons. Mass spectrometry (EI/CI) confirms molecular weight and fragmentation patterns, such as loss of methyl or pentyl groups .

Q. What safety protocols are required for handling 3,6-dihydro-2H-pyran derivatives?

  • Methodology : Due to flammability (UN 2376) and skin/eye irritation risks, use inert atmospheres (N2_2/Ar) during reactions. Storage at 2–8°C in flame-resistant cabinets is recommended. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed under hazardous waste regulations .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of substituted tetrahydropyrans?

  • Methodology : Chiral catalysts (e.g., Cu(II)–bisphosphine complexes) induce asymmetric induction. For example, L3 ligands promote syn-addition in [4+2] cycloadditions. Computational modeling (DFT) predicts transition-state geometries to optimize steric and electronic effects .
  • Data Contradiction : Conflicting stereochemical outcomes may arise from solvent polarity (e.g., THF vs. DCM) or temperature gradients. Systematic screening via Design of Experiments (DoE) is advised to resolve inconsistencies .

Q. How do structural modifications impact the bioactivity of pyran derivatives?

  • Methodology : Pharmacological studies on analogs (e.g., 6-phenyl-4,5-dihydropyridazinones) show that substituents like halogen atoms or methoxy groups modulate inotropic or hypotensive effects. SAR analysis via in vitro assays (e.g., receptor binding) identifies critical functional groups .
  • Contradiction Analysis : Discrepancies in IC50_{50} values across studies may stem from assay conditions (e.g., cell lines, incubation time). Meta-analyses comparing logP, TPSA, and H-bond donors can clarify structure-activity trends .

Q. What computational strategies enhance reaction design for novel pyran derivatives?

  • Methodology : ICReDD’s integrated workflow combines quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict viable reaction pathways. For example, template relevance models (Pistachio, Reaxys) prioritize synthetic routes based on bond dissociation energies and steric maps .

Q. How can reaction scalability be optimized for industrial research applications?

  • Methodology : Membrane separation technologies (e.g., nanofiltration) improve purity during upscaling. Process simulation tools (Aspen Plus) model reactor parameters (e.g., residence time, pressure) to minimize side products. Continuous-flow systems enhance heat/mass transfer for exothermic cycloadditions .

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